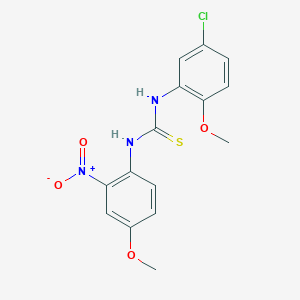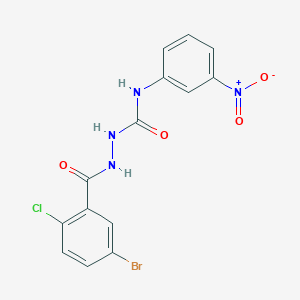
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea, also known as CMNT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMNT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have various biochemical and physiological effects. In animal studies, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to reduce inflammation and tumor growth. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea in lab experiments is its relatively low cost and easy synthesis. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has also been shown to have a high degree of stability, making it suitable for long-term storage. However, one of the limitations of using N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea. One area of research is the development of N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the development of N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea-based pesticides for use in agriculture. In addition, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea and its potential toxicity. Finally, the development of new synthesis methods for N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea may lead to the discovery of new derivatives with improved properties.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for cancer. In agriculture, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been shown to have insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides. In material science, N-(5-chloro-2-methoxyphenyl)-N'-(4-methoxy-2-nitrophenyl)thiourea has been studied for its potential use in the development of sensors and other electronic devices.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-methoxy-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-22-10-4-5-11(13(8-10)19(20)21)17-15(24)18-12-7-9(16)3-6-14(12)23-2/h3-8H,1-2H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJVFZLWMCLLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B4132173.png)

![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4132196.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4132199.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4132211.png)
![2-bromo-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4132213.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4132227.png)
![N-1-adamantyl-2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4132229.png)
![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4132239.png)
![methyl 5-benzyl-2-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4132246.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
![2-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-N-(2,5-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4132267.png)
![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4132272.png)
![methyl (2S,4R)-1-methyl-4-{[3-(1H-1,2,4-triazol-1-yl)propanoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4132274.png)